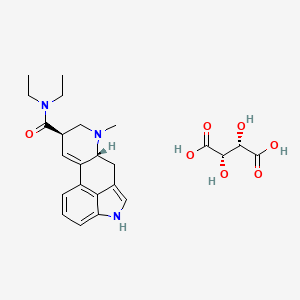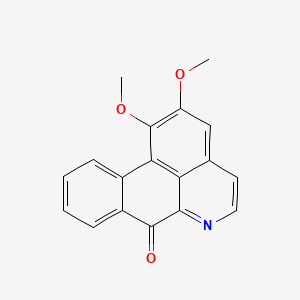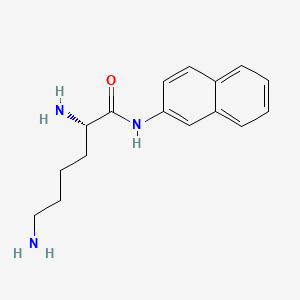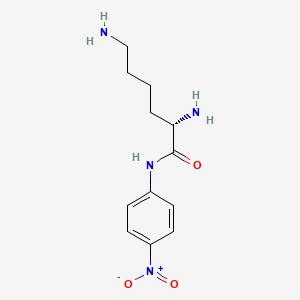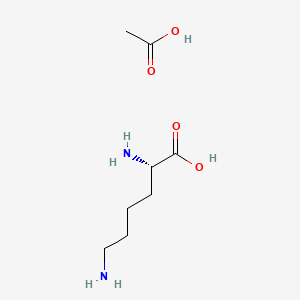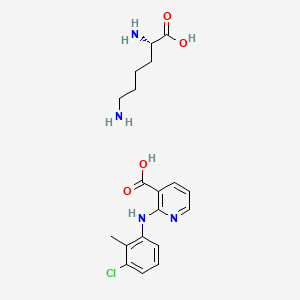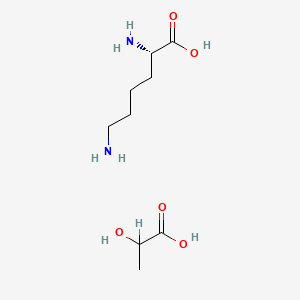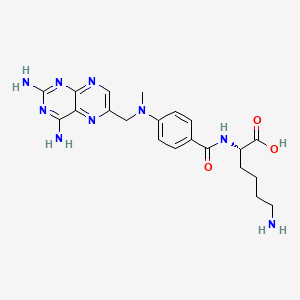
M2I-1
Overview
Description
Mechanism of Action
Target of Action
The primary targets of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as M2I-1, are the proteins CDC20 and MAD2 . These proteins play a crucial role in the assembly of the mitotic checkpoint complex (MCC), a key component of the spindle assembly checkpoint (SAC) that monitors the microtubule and kinetochore attachments to prevent a premature metaphase to anaphase transition .
Mode of Action
5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione (this compound) disrupts the interaction between CDC20 and MAD2, consequently inhibiting the assembly of the MCC . This disruption leads to a significant increase in the sensitivity of several cancer cell lines to anti-mitotic drugs, with cell death occurring after a prolonged mitotic arrest .
Biochemical Pathways
The action of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione (this compound) affects the spindle assembly checkpoint (SAC) pathway . The SAC pathway is responsible for ensuring the proper segregation of chromosomes during cell division. By disrupting the CDC20-MAD2 interaction, this compound interferes with the normal functioning of the SAC, leading to a prolonged mitotic arrest .
Pharmacokinetics
It is known that the compound is cell-permeable , suggesting that it can readily cross cell membranes to exert its effects
Result of Action
The action of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione (this compound) results in a significant increase in the sensitivity of several cancer cell lines to anti-mitotic drugs . This is accompanied by cell death after a prolonged mitotic arrest . In the presence of anti-mitotic drugs, cell death is triggered by the premature degradation of Cyclin B1, the perturbation of the microtubule network, and an increase in the level of the pro-apoptotic protein MCL-1s .
Action Environment
The efficacy and stability of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione (this compound) can be influenced by various environmental factors. For instance, the presence of anti-mitotic drugs can enhance the compound’s ability to induce cell death . .
Biochemical Analysis
Biochemical Properties
M2I-1 disrupts the conformational dynamics of Mad2, which is critical for complex formation with Cdc20 . This disruption weakens the SAC response, indicating that this compound might be active in cells . The compound is an inhibitor of the protein-protein interaction between the spindle assembly checkpoint protein mitotic arrest deficient 2 (Mad2) and cell division cycle 20 (Cdc20) .
Cellular Effects
This compound has been shown to significantly increase the sensitivity of several cancer cell lines to anti-mitotic drugs, with cell death occurring after a prolonged mitotic arrest . This indicates that this compound influences cell function by disrupting the SAC, thereby affecting cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by disturbing the conformational dynamics of Mad2, which is critical for complex formation with Cdc20 . This disruption weakens the SAC response, indicating that this compound might be active in cells .
Temporal Effects in Laboratory Settings
It has been reported that this compound can significantly increase the sensitivity of several cancer cell lines to anti-mitotic drugs, with cell death occurring after a prolonged mitotic arrest .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of M2I-1 involves the condensation of 4-(Diisobutylamino)-3-nitrobenzaldehyde with 2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. The reaction typically occurs under mild conditions, often in the presence of a base such as sodium hydroxide, and requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: M2I-1 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the nitro and thioxo groups. These reactions can be catalyzed by various reagents under controlled conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include bases like sodium hydroxide and acids like hydrochloric acid. Solvents such as dimethyl sulfoxide (DMSO) are often used to dissolve the compound and facilitate the reaction .
Major Products: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of derivatives with modified functional groups, which may have different biological activities .
Scientific Research Applications
M2I-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In cancer research, it is used to study the mitotic spindle assembly checkpoint and its role in cell division. By inhibiting the interaction between Mad2 and Cdc20, this compound can induce mitotic arrest and apoptosis in cancer cells, making it a valuable tool for developing new cancer therapies .
In addition to its applications in cancer research, this compound is also used in studies of protein-protein interactions and cell cycle regulation. Its ability to selectively disrupt specific protein interactions makes it a useful compound for investigating the molecular mechanisms underlying various cellular processes .
Comparison with Similar Compounds
M2I-1 is unique among small molecule inhibitors due to its specific targeting of the Mad2-Cdc20 interaction. Other compounds that target the mitotic spindle assembly checkpoint include inhibitors of Aurora kinases and Polo-like kinases, which also play roles in cell division. these compounds typically have broader targets and may affect multiple pathways, whereas this compound is highly selective for the Mad2-Cdc20 interaction .
List of Similar Compounds:- Aurora kinase inhibitors
- Polo-like kinase inhibitors
- Spindle assembly checkpoint inhibitors
This compound’s specificity and selectivity make it a valuable tool for studying the mitotic spindle assembly checkpoint and developing targeted cancer therapies.
Properties
IUPAC Name |
5-[[4-[bis(2-methylpropyl)amino]-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-11(2)9-22(10-12(3)4)15-6-5-13(8-16(15)23(26)27)7-14-17(24)20-19(28)21-18(14)25/h5-8,11-12H,9-10H2,1-4H3,(H2,20,21,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEKPQUKWLNUKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387207 | |
| Record name | 5-({4-[Bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene)-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6063-97-4 | |
| Record name | 5-({4-[Bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene)-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


